physical and chemical properties of bis(triphenylphosphine)nickel(II) chloride
physical and chemical properties of bis(triphenylphosphine)nickel(II) chloride
An In-depth Technical Guide to Bis(triphenylphosphine)nickel(II) Chloride: Properties, Reactivity, and Applications
Introduction
Bis(triphenylphosphine)nickel(II) chloride, with the chemical formula NiCl₂[P(C₆H₅)₃]₂, is a pivotal coordination compound that has carved a significant niche in the landscape of synthetic chemistry.[1][2] Valued for its versatility as a catalyst, this complex facilitates a wide array of organic transformations, most notably carbon-carbon bond-forming cross-coupling reactions.[2][3] A key feature of this compound is its existence as two distinct geometric isomers—a red, square planar form and a blue or dark green, tetrahedral form—each possessing unique structural, magnetic, and reactive properties.[4][5] This guide provides a comprehensive exploration of the , offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.
Synthesis and Structural Isomerism
The synthesis of bis(triphenylphosphine)nickel(II) chloride is a standard procedure in inorganic chemistry, typically involving the reaction of a nickel(II) salt with triphenylphosphine ligands in an appropriate solvent. The choice of solvent and crystallization conditions is critical as it dictates which isomer is preferentially formed.
Structural Isomers: A Dichotomy of Geometry and Magnetism
Bis(triphenylphosphine)nickel(II) chloride primarily exists in two isomeric forms, a phenomenon driven by the subtle balance of electronic and steric effects.[4][5]
-
Square Planar Isomer : This isomer is typically red and diamagnetic.[4] The square planar geometry arises from a d⁸ electron configuration for Ni(II) with strong field phosphine ligands, leading to spin pairing. This form is often obtained when crystallizing from chlorinated solvents.[4]
-
Tetrahedral Isomer : This form is characteristically dark blue or green and is paramagnetic.[4][6] The tetrahedral geometry is favored in the presence of weaker field ligands or under conditions where steric hindrance from the bulky triphenylphosphine ligands dominates.[5][6]
The interconversion between these forms is possible, highlighting the compound's structural flexibility in different chemical environments.[4]
| Property | Square Planar Isomer | Tetrahedral Isomer |
| CAS Number | 14264-16-5 | 39716-73-9 |
| Appearance | Red solid | Dark blue / Dark green solid |
| Magnetic Property | Diamagnetic | Paramagnetic |
| Ni-P bond length | ~2.24 Å | ~2.32 Å |
| Ni-Cl bond length | ~2.17 Å | ~2.21 Å |
Data compiled from Wikipedia.[4]
Experimental Protocol: Synthesis of Tetrahedral Bis(triphenylphosphine)nickel(II) Chloride
This protocol describes a common method for synthesizing the tetrahedral isomer using glacial acetic acid. The acid serves as a solvent and facilitates the reaction between nickel(II) chloride hexahydrate and triphenylphosphine.[4][7]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Glacial acetic acid
-
Standard glassware for synthesis (flasks, beakers)
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a flask, dissolve nickel(II) chloride hexahydrate in a minimal amount of warm glacial acetic acid.[8] The solution will appear pale green.
-
In a separate beaker, dissolve two molar equivalents of triphenylphosphine in warm glacial acetic acid.[8]
-
Slowly add the triphenylphosphine solution to the stirring nickel chloride solution.[8]
-
A deep blue or dark green precipitate of the complex should form almost immediately.
-
Continue stirring the mixture for approximately 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold glacial acetic acid, followed by diethyl ether to remove any unreacted starting material and residual acid.[7]
-
Dry the product in a vacuum desiccator.
Caption: Workflow for the synthesis of Bis(triphenylphosphine)nickel(II) chloride.
Core Physical and Chemical Properties
The utility of NiCl₂(PPh₃)₂ in research and industry is directly linked to its distinct physical and chemical characteristics.
Physical Properties
The compound is a solid that is generally stable under atmospheric conditions, though it is noted to be hygroscopic, meaning it can absorb moisture from the air.[9][10] It is insoluble in water but shows solubility in various organic solvents, a property crucial for its use in homogeneous catalysis.[9][10]
| Property | Value |
| Molecular Formula | C₃₆H₃₀Cl₂NiP₂[11][12] |
| Molecular Weight | 654.17 g/mol [12] |
| Appearance | Dark green to dark gray crystals or powder[13][14] |
| Melting Point | ~250 °C (with decomposition)[10][13][15] |
| Water Solubility | Insoluble[9][10][15] |
| Sensitivity | Hygroscopic[9][10] |
Chemical Reactivity and Catalytic Prowess
The chemical behavior of bis(triphenylphosphine)nickel(II) chloride is dominated by its function as a versatile catalyst in organic synthesis.[1][3] The nickel center can readily participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles.
Key Catalytic Applications:
-
Cross-Coupling Reactions: It is an effective catalyst for fundamental C-C bond-forming reactions like Suzuki, Negishi, and Kumada couplings, which are indispensable in the synthesis of pharmaceuticals and advanced materials.[1][2][3]
-
Hydrosilylation: The complex catalyzes the addition of Si-H bonds across unsaturated bonds, a key process in the production of organosilicon compounds.[3][13][14]
-
Carboxylation: It facilitates the carboxylation of aryl chlorides, providing a route to valuable carboxylic acids.[3][14]
-
Polymerization and Hydrogenation: The compound is also employed as a catalyst in certain polymerization and hydrogenation reactions.[13][14]
Caption: Generalized catalytic cycle for a Nickel-catalyzed cross-coupling reaction.
Experimental Protocol: Suzuki Cross-Coupling Reaction
This protocol provides a representative example of using NiCl₂(PPh₃)₂ as a catalyst for a Suzuki cross-coupling reaction.
Objective: To couple an aryl halide (e.g., 4-bromotoluene) with an arylboronic acid (e.g., phenylboronic acid) to form a biaryl product (4-methylbiphenyl).
Materials:
-
Bis(triphenylphosphine)nickel(II) chloride (catalyst)
-
4-Bromotoluene (aryl halide)
-
Phenylboronic acid
-
A suitable base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a Schlenk flask under an inert atmosphere of nitrogen or argon. This is crucial as oxygen can deactivate the catalyst.[5]
-
To the flask, add bis(triphenylphosphine)nickel(II) chloride (typically 1-5 mol%).
-
Add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-methylbiphenyl.
Safety and Handling
Bis(triphenylphosphine)nickel(II) chloride requires careful handling due to its potential health hazards. It is classified as a substance that may cause cancer and can cause an allergic skin reaction.[16]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere to protect it from moisture, as it is hygroscopic.[5][10][15] It should be kept in a cool, dry place.[15]
Conclusion
Bis(triphenylphosphine)nickel(II) chloride is a compound of significant academic and industrial interest. Its unique ability to exist in two distinct, interconvertible isomeric forms with different magnetic and electronic properties makes it a fascinating subject for fundamental studies in coordination chemistry. From a practical standpoint, its efficacy as a catalyst in a multitude of organic reactions, particularly in the realm of cross-coupling, cements its status as an invaluable tool for synthetic chemists. A thorough understanding of its properties, from synthesis and structure to reactivity and safe handling, is essential for leveraging its full potential in the development of novel molecules and materials.
References
-
LookChem. Cas 14264-16-5,Bis(triphenylphosphine)nickel(II)chloride. [Link]
-
Wikipedia. Dichlorobis(triphenylphosphine)nickel(II). [Link]
-
ChemWhat. Bis(triphenylphosphine)nickel(II)chloride CAS#: 14264-16-5; ChemWhat Code: 33091. [Link]
-
PubChem. Bis(triphenylphosphine)nickel(II)chloride. [Link]
-
Sciencemadness.org. Issue forming Bis(triphenylphosphine)nickel chloride coordination complex. [Link]
-
PubChem. Bis(triphenylphosphine)nickel dichloride. [Link]
-
YouTube. Synthesis of dichlorobis(triphenyl phosphine ) nickel [II]. [Link]
-
FAQ. What is the structure and properties of Bis(triphenylphosphine)nickel(II)chloride?. [Link]
-
NIST. bis(triphenylphosphine)nickel(II) chloride. [Link]
-
American Elements. Bis(triphenylphosphine)nickel(II) Dichloride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]
- 5. Buy Bis(triphenylphosphine)nickel(II)chloride | 14264-16-5 [smolecule.com]
- 6. Page loading... [guidechem.com]
- 7. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. Bis(triphenylphosphine)nickel(II)chloride CAS#: 14264-16-5 [m.chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Bis(triphenylphosphine)nickel(II)chloride | C36H30Cl2NiP2 | CID 84306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bis(triphenylphosphine)nickel(II) chloride [webbook.nist.gov]
- 13. lookchem.com [lookchem.com]
- 14. Bis(triphenylphosphine)nickel(II)chloride | 14264-16-5 [chemicalbook.com]
- 15. getchem.com [getchem.com]
- 16. Bis(triphenylphosphine)nickel(II) Dichloride | 14264-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
